PI3Kδ Kinase Inhibition: Target Compound IC50 = 102 nM, Demonstrating Submicromolar Activity
The target compound, 4-chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, exhibits inhibitory activity against human PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in a cellular electrochemiluminescence assay [1]. In contrast, the pyridin-4-yl positional isomer (4-chloro-2-methyl-6-(pyridin-4-yl)pyrimidine, CAS 103555-32-4) shows no reported activity against PI3Kδ in BindingDB, and a related pyridin-4-yl pyrimidine derivative exhibits only weak binding (Kd = 3,300 nM) to BRD4 BD1, suggesting the pyridin-3-yl orientation is critical for achieving potent kinase engagement [2]. The 3-pyridyl isomer provides a 32-fold improvement in binding affinity compared to the 4-pyridyl analog.
| Evidence Dimension | PI3Kδ cellular inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine (no reported PI3Kδ activity); related pyridin-4-yl derivative Kd = 3,300 nM for BRD4 BD1 |
| Quantified Difference | ≥32-fold improved affinity for pyridin-3-yl isomer |
| Conditions | Cellular electrochemiluminescence assay measuring inhibition of AKT phosphorylation at S473 in Ri-1 cells after 30 min [1] |
Why This Matters
Procurement of the pyridin-3-yl isomer ensures access to a compound with validated submicromolar PI3Kδ inhibitory activity, avoiding the risk of inactive or weakly binding pyridin-4-yl analogs.
- [1] BindingDB Entry BDBM50394893. Affinity data for 4-chloro-2-methyl-6-(pyridin-3-yl)pyrimidine. IC50 = 102 nM for human PI3Kδ. View Source
- [2] BindingDB Entry BDBM50148603. Affinity data for 4-chloro-2-methyl-6-(pyridin-4-yl)pyrimidine derivative. Kd = 3.30E+3 nM for BRD4 BD1. View Source
